3-Nitrobenzyl alcohol-OD
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Overview
Description
3-Nitrobenzyl alcohol is an organic compound with the formula C7H7NO3 . In mass spectrometry, this compound is often abbreviated as “3-NBA” or “m-NBA” and has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization .
Synthesis Analysis
The selective synthesis of benzaldehydes from corresponding benzyl alcohols has been carried out by using hypochlorite as an oxidant in organic medium under phase transfer catalysis . The reduction of the aldehyde group using sodium borohydride results in the production of an alcohol-containing product .Molecular Structure Analysis
The molecular structure of 3-Nitrobenzyl alcohol consists of a benzene ring with a nitro group (-NO2) and a hydroxymethyl group (-CH2OH) attached to it . The presence of these functional groups gives the molecule its unique properties.Chemical Reactions Analysis
The conversion of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol using sodium borohydride is a common reaction involving this compound . The nitro functional group remains unchanged during this chemical process .Physical And Chemical Properties Analysis
3-Nitrobenzyl alcohol has a molar mass of 153.14 and a density of 1.29 g/mL . It has a melting point of 30 to 32 °C and a boiling point of 175 to 180 °C .Scientific Research Applications
Bioreductive Alkylating Agents : o-Nitrobenzyl alcohol derivatives, such as o-nitrobenzyl and p-nitrobenzyl alcohols, have been studied as potential bioreductive alkylating agents. They are particularly valuable in combination therapy for the treatment of solid tumors due to their selective toxicity to hypoxic neoplastic cells (Teicher & Sartorelli, 1980).
Polymer and Materials Science : o-Nitrobenzyl group (o-NB), a derivative of o-nitrobenzyl alcohol, is frequently utilized in polymer and materials science. It is used in photodegradable hydrogels, functionalization of (block) copolymers, thin film patterning, self-assembled monolayers, and photocleavable bioconjugates (Zhao, Sterner, Coughlin, & Théato, 2012).
Photoaffinity Labeling and Crosslinking : 2-Nitrobenzyl alcohol (NB) derivatives are used for photoaffinity labeling and crosslinking of biomolecules, with amine selectivity. They are promising for applications in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).
Metabolism Studies : Research on nitrotoluenes metabolism in hepatocytes has shown that they are converted to their corresponding nitrobenzyl alcohols, indicating the significance of these compounds in metabolic pathways (Debethizy & Rickert, 1984).
Fast Atom Bombardment Mass Spectrometry : Deuterium-labeled 3-nitrobenzyl alcohol has been used as a matrix in fast atom bombardment mass spectrometry for determining the number of exchangeable hydrogens in a molecule, particularly useful for samples that do not provide spectra with other matrices (Reddy, Mykytyn, & Schram, 1989).
Peptide Sequencing and Characterization : m-Nitrobenzyl alcohol (m-NBA) enhances the average charge state of protonated gas-phase molecular ions generated from tryptic peptides and phosphopeptides, improving peptide sequencing and characterization in proteomic studies (Kjeldsen et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
1-(deuteriooxymethyl)-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPOQFCIIFQDM-QOWOAITPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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